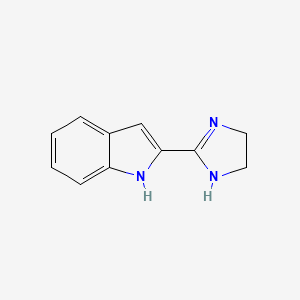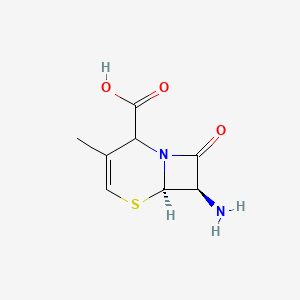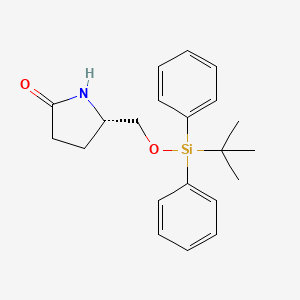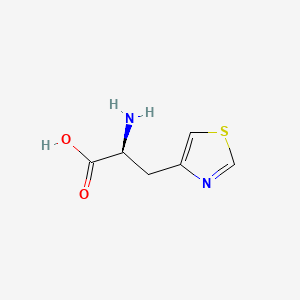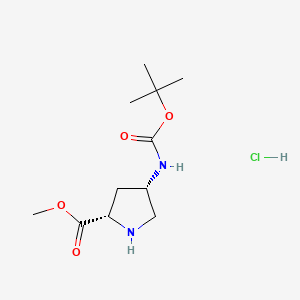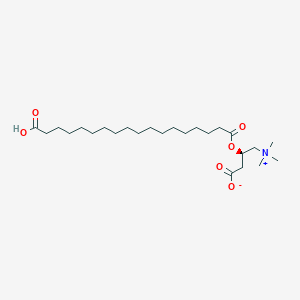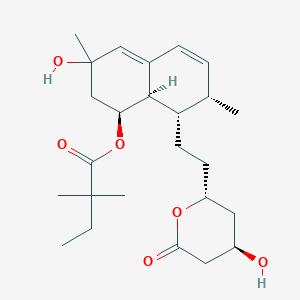
zirconium chloride hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(IV) chloride, also known as zirconium tetrachloride, is an inorganic compound frequently used as a precursor to other compounds of zirconium . This white high-melting solid hydrolyzes rapidly in humid air . Zirconium(IV) chloride is a Lewis acid catalyst, which has low toxicity . It is a moisture-resistant material that is used as a catalyst in organic transformations .
Synthesis Analysis
The salt is produced by hydrolysis of zirconium tetrachloride or treating zirconium oxide with hydrochloric acid . In the precipitation method, zirconium in ZOC was precipitated as zirconium hydroxide at pH 10 with ammonia, dried, and calcined at 900 °C for 3 hours .Molecular Structure Analysis
Zirconium(IV) chloride adopts a polymeric structure wherein each Zr is octahedrally coordinated . The salt produced by hydrolysis of zirconium tetrachloride adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ .Chemical Reactions Analysis
The generation of the hydroxide occurred through polymerization and formation of polynuclear particles in which the zirconium atoms in the structure of a single tetramer are linked to the atoms in the structure of the other one by double hydroxy bridges .Physical And Chemical Properties Analysis
Zirconium(IV) chloride has a vapor pressure of 1 mmHg at 190 °C and a density of 2.8 g/mL at 25 °C . It is a white to off-white solid that is sparingly soluble in water .Safety And Hazards
Zukünftige Richtungen
Zirconium-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated researchers to explore their physico-chemical properties using different synthetic pathways .
Eigenschaften
CAS-Nummer |
10119-31-0 |
|---|---|
Produktname |
zirconium chloride hydroxide |
Molekularformel |
ClHZr |
Molekulargewicht |
127.68494 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



